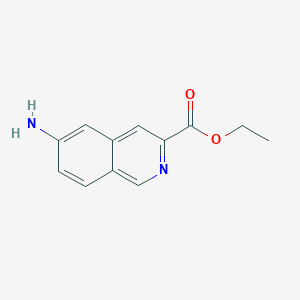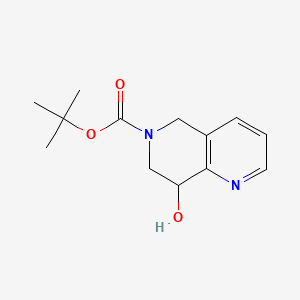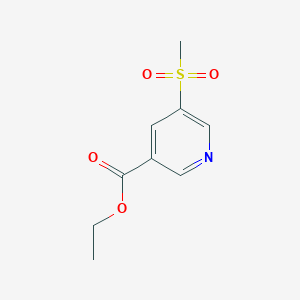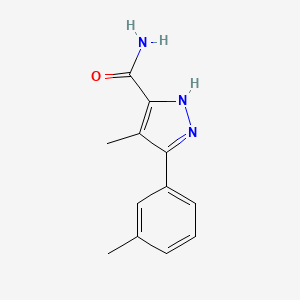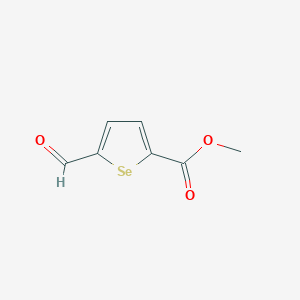
Methyl 5-formylselenophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-formylselenophene-2-carboxylate: is an organoselenium compound with the molecular formula C7H6O3Se. It is a derivative of selenophene, a five-membered aromatic ring containing selenium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formylselenophene-2-carboxylate typically involves the formylation of selenophene derivatives. One common method is the Vilsmeier-Haack reaction, where selenophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The resulting formylated selenophene is then esterified with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-formylselenophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The selenophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Major Products:
Oxidation: Methyl 5-carboxyselenophene-2-carboxylate.
Reduction: Methyl 5-hydroxymethylselenophene-2-carboxylate.
Substitution: Various halogenated, nitrated, and sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-formylselenophene-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex selenophene derivatives, which are valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, selenophene derivatives, including this compound, are investigated for their potential biological activities. These compounds exhibit antioxidant, anticancer, and antimicrobial properties, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is explored for its potential use in the production of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mecanismo De Acción
The mechanism of action of Methyl 5-formylselenophene-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. It may also inhibit the growth of cancer cells by inducing apoptosis and interfering with cell proliferation pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Methyl 5-formylthiophene-2-carboxylate: A sulfur analog of Methyl 5-formylselenophene-2-carboxylate, with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Methyl 5-formylfuran-2-carboxylate: An oxygen analog, which exhibits different electronic properties and reactivity compared to the selenium-containing compound.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties. Selenium’s larger atomic size and lower electronegativity compared to sulfur and oxygen result in different reactivity patterns and potential biological activities. This makes this compound a valuable compound for exploring new chemical reactions and developing novel materials and drugs .
Propiedades
Fórmula molecular |
C7H6O3Se |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
methyl 5-formylselenophene-2-carboxylate |
InChI |
InChI=1S/C7H6O3Se/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3 |
Clave InChI |
DTZUNMFNGCSJPD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C([Se]1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


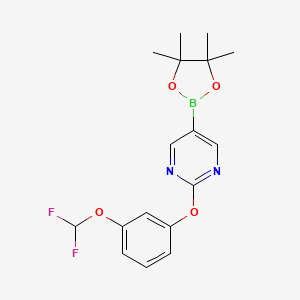
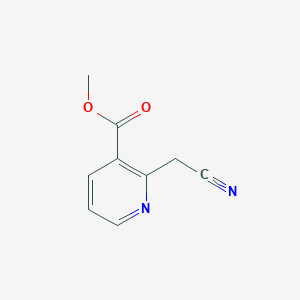
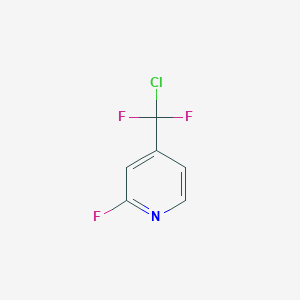
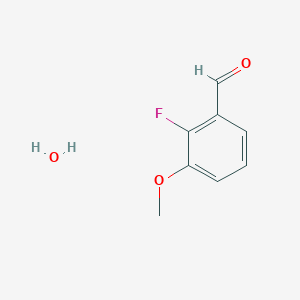
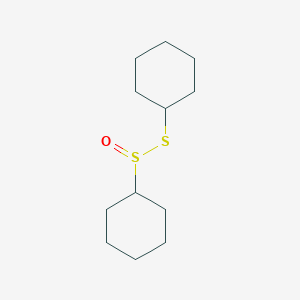
![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)
